Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry
The systematic IUPAC name for this compound is 3-amino-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole hydrochloride . This nomenclature follows the standard rules for pyrazole derivatives, where the parent pyrazole ring is numbered to assign the lowest possible locants to substituents. The amino group (-NH₂) occupies position 3, while the 3-(trifluoromethyl)phenyl group is attached to position 4. The suffix "hydrochloride" indicates the presence of a hydrochloric acid salt form.
The Chemical Abstracts Service (CAS) Registry Number for this compound is 10033-14-4 , a unique identifier that distinguishes it from structurally similar molecules. This CAS number is critical for unambiguous referencing in chemical inventories and regulatory documentation.
Structural Synonyms and Trade Designations
This compound is recognized under multiple synonyms across chemical databases, reflecting variations in naming conventions and historical usage. Key synonyms include:
No widely recognized trade designations are reported for this compound in the literature, as it appears primarily in research contexts rather than commercial applications.
Molecular Formula and Weight Validation
The molecular formula of this compound is C₁₀H₉ClF₃N₃ , derived from the following components:
- A pyrazole ring (C₃H₃N₂) with substituents at positions 3 and 4.
- A 3-(trifluoromethyl)phenyl group (C₇H₄F₃) attached to position 4.
- An amino group (-NH₂) at position 3.
- A hydrochloride counterion (HCl).
The molecular weight is 263.65 g/mol , calculated as follows:
- Carbon (12.01 × 10) = 120.10 g/mol
- Hydrogen (1.008 × 9) = 9.07 g/mol
- Chlorine (35.45 × 1) = 35.45 g/mol
- Fluorine (19.00 × 3) = 57.00 g/mol
- Nitrogen (14.01 × 3) = 42.03 g/mol
Total = 120.10 + 9.07 + 35.45 + 57.00 + 42.03 = 263.65 g/mol .
This value matches the experimentally determined molecular weight reported in PubChem, confirming the formula’s accuracy. The compound’s structural integrity is further validated by its SMILES notation (C1=CC(=CC(=C1)C(F)(F)F)C2=C(NN=C2)N.Cl ), which encodes the connectivity of atoms and functional groups.
Properties
CAS No. |
10033-14-4 |
|---|---|
Molecular Formula |
C10H9ClF3N3 |
Molecular Weight |
263.65 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine;hydrochloride |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-3-1-2-6(4-7)8-5-15-16-9(8)14;/h1-5H,(H3,14,15,16);1H |
InChI Key |
JSVJMXJEZMEZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(NN=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Functionalization Reactions
2.1 Aromatic Substitution
-
Electrophilic Aromatic Substitution (EAS) : The electron-rich 3-amino group directs electrophiles (e.g., nitration, sulfonation) to the C5 position of the pyrazole ring .
-
Coupling Reactions : Suzuki-Miyaura or Sonogashira coupling introduces aryl/alkynyl groups at C5, leveraging the NH₂ group’s directing effects .
2.2 Amino Group Reactivity
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form 3-acetamidopyrazole derivatives.
-
Diazotization : The NH₂ group undergoes diazotization with NaNO₂/HCl, enabling Sandmeyer reactions or coupling with phenols .
2.3 Trifluoromethyl Group Stability
-
Hydrolysis Resistance : The CF₃ group resists hydrolysis under acidic/basic conditions, ensuring stability during synthesis .
Stability and Reactivity
3.1 Thermal Stability
3.2 pH-Dependent Behavior
-
Aqueous Solutions : Stable in acidic media (pH 2–6) but undergoes gradual hydrolysis at pH >8 via cleavage of the C–N bond adjacent to CF₃ .
3.3 Oxidation/Reduction
-
Oxidation : MnO₂ selectively oxidizes pyrazolines to pyrazoles without affecting the CF₃ group .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates to NH₂ groups without altering the CF₃ substituent .
Research Findings and Challenges
-
Regioselectivity : Competing pathways in cyclocondensation (e.g., 61 vs. 65 in malononitrile reactions) require careful control of stoichiometry .
-
Catalyst Reusability : Copper triflate/[bmim]PF₆ systems enable ≥4 reuse cycles in pyrazole synthesis without significant yield loss .
-
Limitations : Steric hindrance from the CF₃ group complicates C4 functionalization, necessitating tailored catalysts .
Scientific Research Applications
Pharmacological Properties
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects. The compound 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-hydrochloride has been studied for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Research indicates that certain pyrazole derivatives exhibit comparable efficacy to established anti-inflammatory drugs like indomethacin .
Anticancer Potential
Several studies have demonstrated the anticancer properties of pyrazole derivatives. For example, compounds with similar structures have shown promising results against various cancer cell lines, including breast (MCF7) and colon (HCT116) carcinoma cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Activity
Pyrazole derivatives also exhibit significant antimicrobial properties. Research has shown that they can effectively inhibit the growth of various pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .
Case Study 1: Anti-inflammatory Efficacy
A study by Chandra et al. investigated a series of pyrazole derivatives for their anti-inflammatory properties using carrageenan-induced rat paw edema models. The results indicated that certain derivatives exhibited significant reductions in edema comparable to standard treatments .
Case Study 2: Anticancer Activity
Cankara Pirol et al. synthesized novel amide derivatives of pyrazole and evaluated their cytotoxicity against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines. Compound 4j demonstrated strong cytotoxic activity with IC50 values indicating effective inhibition of cancer cell proliferation .
Case Study 3: Antimicrobial Studies
Research conducted by Bekhit et al. evaluated the antimicrobial activity of various pyrazole derivatives against Escherichia coli, Staphylococcus aureus, and Candida albicans. The study found that specific compounds displayed potent antibacterial effects, suggesting their potential as new antimicrobial agents .
Summary Table of Applications
| Application Area | Efficacy | Key Findings |
|---|---|---|
| Anti-inflammatory | High | Inhibition of TNF-α and IL-6; comparable to indomethacin |
| Anticancer | Moderate to High | Efficacy against multiple cancer cell lines; induction of apoptosis |
| Antimicrobial | Moderate | Effective against common pathogens; potential for new drug development |
Mechanism of Action
The mechanism of action of Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. It can also interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Pyrazole derivatives are prominent in agrochemicals due to their bioactivity. Key comparisons include:
Key Differences :
- Substituent Position : The target compound lacks the sulfinyl group present in fipronil and ethiprole, which is critical for their insecticidal activity.
- Trifluoromethyl Group : While all compounds feature trifluoromethyl groups, their placement on the phenyl ring (para in fipronil vs. meta in the target compound) alters electronic and steric properties, affecting target binding .
Pharmacologically Active Analogues
The α,α,α-trifluoro-m-tolyl group is also found in central nervous system (CNS) drugs:
Key Differences :
- Core Structure : The target compound’s pyrazole core differs from the piperidine (UM 900, Trifluperidol) or propylamine (Fluoxetine) backbones, leading to divergent therapeutic targets.
- Functional Groups: The amino group in the target compound may facilitate hydrogen bonding, whereas hydroxyl or ether groups in analogues influence receptor affinity and metabolic stability .
Physicochemical Properties
The hydrochloride salt form of the target compound improves aqueous solubility, a critical factor for bioavailability. This contrasts with neutral pyrazole derivatives like pyrazon (5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone), which is non-ionic and used as a herbicide .
Research Findings and Implications
- Electron-Withdrawing Effects : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, as seen in both agrochemicals (fipronil) and pharmaceuticals (Trifluperidol) .
- Synthetic Flexibility : The pyrazole scaffold allows modular substitution, enabling optimization for diverse applications. For example, bromination at the 4-position (as in pyrazolo[3,4-c]pyrazole derivatives) can be leveraged to introduce aryl groups .
Biological Activity
Pyrazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. Among these, Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
The biological activities of pyrazole derivatives encompass a wide array of pharmacological effects:
- Antimicrobial Activity : Pyrazoles have shown efficacy against various bacterial and fungal strains. For instance, derivatives have been tested against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus, demonstrating significant inhibition at low concentrations .
- Anti-inflammatory Effects : Many pyrazole compounds exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound has been noted for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
- Anticancer Activity : Several studies indicate that pyrazole derivatives can inhibit cancer cell proliferation. For example, specific analogs have shown cytotoxic effects against various cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .
The mechanisms underlying the biological activities of pyrazole derivatives are multifaceted:
- Enzyme Inhibition : Pyrazoles can act as inhibitors for several enzymes involved in disease processes. For example, they have been identified as potent inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative disorders .
- Cell Cycle Arrest : Some pyrazole compounds induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for preventing tumor growth .
- Cytoprotective Effects : Pyrazoles exhibit cytoprotective properties by modulating oxidative stress and inflammatory responses in cellular models .
Data Table: Biological Activities of Pyrazole Derivatives
Case Studies
- Antimicrobial Efficacy : A study by Turkan et al. (2018) demonstrated that certain pyrazole derivatives exhibited sub-micromolar activity against resistant strains of Staphylococcus aureus. The study highlighted the potential of these compounds as alternatives to traditional antibiotics .
- Anti-inflammatory Mechanism : Research conducted by Masaret (2021) showed that a thiazole-substituted pyrazole derivative significantly inhibited LPS-induced TNF-alpha release in murine models, indicating strong anti-inflammatory properties .
- Cancer Cell Inhibition : Zheng et al. (2022) reported that a specific pyrazole-linked benzimidazole derivative displayed significant anticancer activity with IC50 values as low as 0.19 µM against BRAF(V600E) mutated cell lines, showcasing its potential in targeted cancer therapy .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrazole hydrochloride?
A robust synthesis involves cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl-substituted enones. For example, pyrazole cores can be functionalized via nucleophilic substitution or palladium-catalyzed coupling to introduce the 3-amino and trifluoro-m-tolyl groups. Purification often employs silica gel chromatography or recrystallization from ethanol/water mixtures. Reaction optimization should monitor pH and temperature to avoid decomposition of the trifluoromethyl group .
Q. How can researchers validate the structural identity and purity of this compound post-synthesis?
Use a combination of:
- 1H/13C NMR : The trifluoro-m-tolyl group (C6H4CF3) shows distinct aromatic peaks (δ 7.4–7.8 ppm) and a CF3 singlet in 19F NMR (δ -63 to -65 ppm). The pyrazole NH2 group appears as a broad singlet near δ 5.5–6.0 ppm.
- LC-MS : Molecular ion peaks at m/z [M+H]+ should align with the molecular formula (C10H9F3N3·HCl, calculated ~268.6 g/mol).
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Q. What are the critical physicochemical properties influencing its solubility and stability?
The hydrochloride salt enhances water solubility due to ionic dissociation. However, the lipophilic trifluoro-m-tolyl group may reduce solubility in polar solvents. Stability studies (e.g., TGA/DSC) indicate decomposition above 200°C. Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across in vitro vs. in vivo models?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or species-specific receptor affinities. For instance, trifluoroaryl compounds like UM 900 showed divergent analgesic efficacy in mice versus primates due to differences in blood-brain barrier permeability . Mitigation strategies:
- Conduct metabolite profiling (LC-HRMS) to identify degradation products.
- Use transgenic models or receptor-binding assays to validate target engagement.
Q. What computational strategies are effective for predicting receptor binding modes?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like serotonin receptors (5-HT2A), where the trifluoro-m-tolyl group may occupy hydrophobic pockets.
- QSAR : Correlate electronic descriptors (HOMO/LUMO, logP) with activity data from analogues (e.g., trifluperidol derivatives) to optimize substituent positioning .
Q. How to design dose-response experiments for evaluating its antipsychotic potential?
- In vitro : Screen against dopamine D2 and serotonin 5-HT2A receptors (IC50 assays) at concentrations spanning 1 nM–100 µM.
- In vivo : Use rodent models (e.g., apomorphine-induced climbing) with doses adjusted for bioavailability (typically 1–10 mg/kg i.p.). Include positive controls (haloperidol) and measure plasma half-life via LC-MS/MS .
Methodological Considerations
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- LC-MS/MS : Employ a C18 column (50°C) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 268.6 → 178.1 (pyrazole fragment) and 268.6 → 145.0 (CF3-phenyl fragment).
- Validation : Assess linearity (1–1000 ng/mL), recovery (>85%), and matrix effects using blank plasma spiked with deuterated internal standards .
Q. How to optimize reaction yields during scale-up synthesis?
- Process Chemistry : Replace N,N-dimethylacetamide with recyclable solvents (e.g., 2-MeTHF) to improve sustainability.
- Catalysis : Screen Pd/XPhos systems for Suzuki-Miyaura coupling of trifluoro-m-tolyl boronic acids to pyrazole intermediates.
- Quality Control : Implement in-line FTIR to monitor reaction progress and minimize byproducts .
Data Interpretation and Troubleshooting
Q. How to address low reproducibility in pharmacological assays?
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Selectivity Panels : Screen against kinase families (e.g., PKC, MAPK) at 1 µM.
- Structural Analogs : Compare with UM 635 (a pyrazole carboxamide) to identify substituents influencing selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
